molecular formula C20H14O6 B8455143 Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate CAS No. 83346-74-1

Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate

Cat. No. B8455143
CAS RN: 83346-74-1
M. Wt: 350.3 g/mol
InChI Key: PZKYPEIOGNUSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05266661

Procedure details

bis(4-Hydroxyphenyl)terephthalate (Structure IV) is synthesized by the reaction of hydroquinone with terephthaloyl chloride through the addition of NAOH. The hydroquinone (162.7 grams, 1.48 moles) and terephthaloyl chloride (150.0 grams, 0.74 moles) are first dissolved in 750 ml of tetrahydrofuran in a two liter round bottom flask which is stirred. The NaOH (59.1 grams, 1.48 moles) in 300 ml of deionized water is next added dropwise using an addition funnel over a one hour period and the mixture is then allowed to stir an additional two hours at ambient temperature (pH=6). The precipitate obtained is collected by vacuum filtration and then added to 500 ml of deionized water and 1000 ml of methanol. This solution is stirred for one hour at 40°-55° C. and then filtered. The solids collected here are added to 1100 ml of anhydrous methanol and stirred at 40°-55° C. for one hour followed by a third filtration. The resultant solids are then dried in a 80° C. vacuum oven. This final product (111.9 grams, yield=43.3%) exhibited a sharp melting endotherm by DSC at 415° C. ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162.7 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
59.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
43.3%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](Cl)(=[O:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[OH-:21].[Na+]>O1CCCC1.O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][C:9](=[O:19])[C:10]2[CH:18]=[CH:17][C:13]([C:14]([O:21][C:5]3[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][CH:4]=3)=[O:15])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Two
Name
Quantity
162.7 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
150 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
59.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir an additional two hours at ambient temperature (pH=6)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is collected by vacuum filtration
ADDITION
Type
ADDITION
Details
added to 500 ml of deionized water and 1000 ml of methanol
STIRRING
Type
STIRRING
Details
This solution is stirred for one hour at 40°-55° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids collected here
ADDITION
Type
ADDITION
Details
are added to 1100 ml of anhydrous methanol
STIRRING
Type
STIRRING
Details
stirred at 40°-55° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by a third filtration
CUSTOM
Type
CUSTOM
Details
The resultant solids are then dried in a 80° C. vacuum oven

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 111.9 g
YIELD: PERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.